Methyl (S)-2-(2-Chlorophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate
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Overview
Description
Methyl (S)-2-(2-Chlorophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate is a synthetic organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a chlorophenyl group, a thienyl group, and an amino acid ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-(2-Chlorophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Amino Acid Ester: The starting material, an amino acid, is esterified using methanol and an acid catalyst to form the methyl ester.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using a chlorophenyl halide and a suitable base.
Attachment of the Thienyl Group: The thienyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-(2-Chlorophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thienyl group to a thiol.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or thiols.
Scientific Research Applications
Methyl (S)-2-(2-Chlorophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl (S)-2-(2-Chlorophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-2-(2-Bromophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate
- Methyl (S)-2-(2-Fluorophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate
- Methyl (S)-2-(2-Iodophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate
Uniqueness
Methyl (S)-2-(2-Chlorophenyl)-2-[[2-(3-thienyl)ethyl]amino]acetate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs with different halogen substitutions
Properties
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-(2-thiophen-3-ylethylamino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-19-15(18)14(12-4-2-3-5-13(12)16)17-8-6-11-7-9-20-10-11/h2-5,7,9-10,14,17H,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOIOFBGTMFVHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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